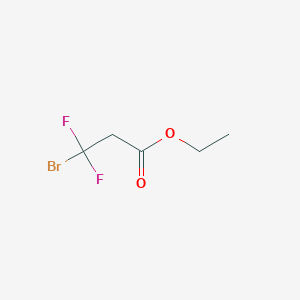

Ethyl 3-bromo-3,3-difluoropropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-3,3-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF2O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEMOTWJONNCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447699 | |

| Record name | ethyl 3-bromo-3,3-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105836-29-1 | |

| Record name | Propanoic acid, 3-bromo-3,3-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105836-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-bromo-3,3-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-bromo-3,3-difluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromo-3,3-difluoropropanoate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-3,3-difluoropropanoate, a valuable fluorinated building block in organic synthesis, plays a crucial role in the development of novel pharmaceuticals and agrochemicals. Its unique structural features, particularly the gem-difluoro functionality, impart distinct chemical properties that are highly sought after in the design of complex molecules. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, offering detailed experimental protocols and structured data for laboratory applications.

Physicochemical Properties

This compound is a liquid at room temperature. While extensive experimental data is not widely available, computed properties provide valuable insights into its characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrF₂O₂ | [1] |

| Molecular Weight | 217.01 g/mol | [1][2] |

| CAS Number | 105836-29-1 | [1] |

| IUPAC Name | This compound | [1] |

| Density | Predicted: 1.564 ± 0.06 g/cm³ | |

| Boiling Point | Predicted: 157.6 ± 35.0 °C at 760 mmHg | |

| Flash Point | Predicted: 55 °C | |

| XLogP3 | 1.57970 |

Note: Some physical properties are predicted values as experimental data is limited in publicly available literature.

Synthesis of this compound

A reliable synthetic route to this compound has been reported in the scientific literature, involving a two-step process commencing with the radical addition of dibromodifluoromethane to ethyl vinyl ether, followed by oxidation.[3]

Synthesis Workflow

Caption: Two-step synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on the methodology described by Peng, Qing, Li, and Hu in The Journal of Organic Chemistry (2000).[3]

Step 1: Synthesis of the Intermediate Acetal (Radical Addition)

-

To a solution of ethyl vinyl ether in a suitable solvent, add dibromodifluoromethane.

-

Initiate the radical addition by adding sodium dithionite (Na₂S₂O₄).

-

Stir the reaction mixture at room temperature for the specified duration.

-

Upon completion, as monitored by an appropriate analytical technique (e.g., TLC or GC), work up the reaction mixture. This typically involves washing with water and brine, followed by drying the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Purify the crude product by vacuum distillation to yield the intermediate acetal.

Step 2: Synthesis of this compound (Oxidation)

-

Dissolve the purified intermediate acetal from Step 1 in a suitable solvent, such as acetonitrile.

-

Add Caro's acid (peroxymonosulfuric acid) to the solution. The addition should be performed cautiously, potentially at a reduced temperature to control the exothermicity of the reaction.

-

Stir the reaction mixture until the oxidation is complete.

-

Quench the reaction carefully, for example, by adding a reducing agent like sodium bisulfite solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation to obtain a colorless liquid.

The overall yield for this two-step synthesis is reported to be 75%.[3]

Applications in Organic Synthesis

This compound is a versatile reagent. The presence of the bromine atom allows for its conversion into an organozinc reagent. This zinc reagent can then participate in palladium(0)/copper(I)-cocatalyzed cross-coupling reactions with various aryl and alkenyl halides. This methodology provides an efficient and stereoselective route to β-fluoro-α,β-unsaturated esters, which are important intermediates in medicinal chemistry.[3]

Logical Relationship of Application

Caption: Utility in palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of drug discovery and materials science. The provided synthesis protocol offers a clear and efficient method for its preparation, enabling researchers to access this valuable fluorinated building block. The understanding of its properties and reactivity is essential for its effective application in the synthesis of novel and complex molecules.

References

An In-depth Technical Guide to Ethyl 3-bromo-3,3-difluoropropanoate

CAS Number: 111773-24-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromo-3,3-difluoropropanoate, a key fluorinated building block in modern organic synthesis. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical research. It also includes detailed safety information and experimental protocols for its use.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] Its unique structure, incorporating a difluoromethyl bromide moiety, makes it a valuable reagent for introducing the difluoroethyl group into various molecules.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇BrF₂O₂ | |

| Molecular Weight | 217.01 g/mol | |

| CAS Number | 111773-24-1 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Density (Predicted) | 1.564 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 157.6 ± 35.0 °C | [1] |

| Flash Point | 55 °C | [1] |

| InChIKey | TUEMOTWJONNCFM-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)CC(F)(F)Br |

Synthesis

A common and effective method for the synthesis of this compound involves the radical addition of dibromodifluoromethane (CBr₂F₂) to ethyl vinyl ether. This is followed by an oxidation step to yield the final product.

Caption: Synthesis of this compound.

Spectroscopic Data

Experimentally obtained spectral data for this compound is not widely available in public databases. However, based on its structure, the following spectral characteristics can be predicted:

-

¹H NMR:

-

Ethyl Ester (CH₃): A triplet around δ 1.3 ppm.

-

Methylene (CH₂): A triplet of triplets (tt) around δ 3.5 ppm, coupled to both the two fluorine atoms and the adjacent methylene protons.

-

Ethyl Ester (OCH₂): A quartet around δ 4.3 ppm, coupled to the adjacent methyl protons.

-

-

¹³C NMR:

-

Ethyl Ester (CH₃): A signal around δ 14 ppm.

-

Methylene (CH₂): A triplet signal around δ 40-50 ppm due to coupling with the two fluorine atoms.

-

Ethyl Ester (OCH₂): A signal around δ 63 ppm.

-

Difluoromethyl Bromide (CF₂Br): A triplet signal in the range of δ 110-120 ppm, with a large one-bond C-F coupling constant.

-

Carbonyl (C=O): A signal around δ 165 ppm, which may appear as a triplet due to two-bond C-F coupling.

-

-

¹⁹F NMR:

-

A single signal is expected for the two equivalent fluorine atoms. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift would be in the characteristic region for alkyl-CF₂Br groups.

-

-

Mass Spectrometry (EI):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

-

Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and the bromine atom (-Br).

-

Reactivity and Applications

The presence of the bromine and two fluorine atoms imparts significant versatility to this molecule, making it a valuable building block in organic synthesis.[1]

Caption: Applications and reactivity of the core compound.

Key applications include:

-

Pharmaceuticals: It serves as a critical intermediate for synthesizing fluorine-containing drugs. The incorporation of fluorine can enhance metabolic stability and bioavailability.[1]

-

Agrochemicals: It is used in the development of new pesticides, where the fluorinated structure can improve resistance to environmental degradation.[1]

-

Reformatsky-type Reactions: Like other α-halo esters, it can be used in Reformatsky reactions with aldehydes and ketones in the presence of a metal like zinc to form β-hydroxy esters.

-

Cross-Coupling Reactions: It can undergo cross-coupling reactions, for example, with coumarins and quinolinones, to create complex heterocyclic structures.

Experimental Protocols

Halogen-Bond-Promoted Direct Cross-Coupling with Coumarins

The following is a representative protocol for the cross-coupling of this compound with coumarins.

Workflow:

Caption: Workflow for cross-coupling with coumarins.

Detailed Methodology (based on similar reactions):

-

Preparation: To a solution of the chosen coumarin (0.3 mmol, 1.0 equivalent) in anhydrous DMF (1.2 mL) under an argon atmosphere, add this compound (0.45 mmol, 1.5 equivalents).

-

Reagent Addition: Add Chromium(II) chloride (CrCl₂) (1.8 mmol, 6.0 equivalents) and Lithium Iodide (LiI) (0.06 mmol, 0.2 equivalents) to the mixture.

-

Reaction: Stir the resulting mixture at room temperature for 4 hours. The reaction progress can be monitored by TLC or ¹⁹F NMR spectroscopy.

-

Workup: Upon completion, quench the reaction by adding 10% aqueous HCl.

-

Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired difluoroalkylated coumarin derivative.

Safety and Handling

This compound is a flammable liquid and can cause serious eye damage. It is also toxic if swallowed and harmful if inhaled. Appropriate safety precautions must be taken during handling and storage.

| Hazard Class & Category | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Liquid 3 | 🔥 | Danger | H226: Flammable liquid and vapor. |

| Acute Toxicity 3 (Oral) | 💀 | H301: Toxic if swallowed. | |

| Skin Irritation 2 | ❗ | H315: Causes skin irritation. | |

| Eye Damage 1 | corrosive | H318: Causes serious eye damage. | |

| Acute Toxicity 4 (Inhalation) | ❗ | H332: Harmful if inhaled. | |

| STOT SE 3 | ❗ | H335: May cause respiratory irritation. |

Precautionary Statements (Selected):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handle in a well-ventilated place.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and flame.

-

Ground and bond container and receiving equipment to prevent static discharges.

References

"Ethyl 3-bromo-3,3-difluoropropanoate" molecular weight and formula

An In-Depth Technical Guide to Ethyl 3-bromo-3,3-difluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of this compound, a fluorinated organic compound of interest in synthetic chemistry. Due to its unique structural features, particularly the gem-difluoro group adjacent to a bromine atom, this molecule holds potential as a building block in the synthesis of more complex fluorinated molecules for pharmaceutical and materials science applications.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₅H₇BrF₂O₂ | [1][2] |

| Molecular Weight | 217.01 g/mol | [1][2] |

| CAS Number | 105836-29-1 | [2] |

| Appearance | Presumed to be a liquid | |

| Boiling Point | Not available | [1] |

| Melting Point | Not available | [1] |

| Density | Not available | [1] |

Synthetic Pathways: The Reformatsky Reaction

While specific experimental protocols for the synthesis and reactions of this compound are not extensively detailed in publicly available literature, its structure as an α-halo ester suggests its utility in classic carbon-carbon bond-forming reactions. The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc, is a prime example.[3][4] This reaction forms a β-hydroxy ester, a valuable intermediate in organic synthesis.[3]

General Experimental Protocol for a Reformatsky Reaction

The following is a generalized experimental protocol for the Reformatsky reaction, adaptable for this compound.

Materials:

-

This compound

-

Aldehyde or ketone

-

Activated zinc dust

-

Anhydrous solvent (e.g., THF, diethyl ether, or a mixture)

-

Aqueous solution of a weak acid (e.g., saturated ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust. The zinc can be activated by stirring with a small amount of iodine or 1,2-dibromoethane in the reaction solvent until the color disappears.[4]

-

Reaction Setup: Under a nitrogen atmosphere, add the anhydrous solvent to the activated zinc.

-

Initiation: A small portion of the this compound is added to the zinc suspension. The reaction mixture may need to be gently heated to initiate the formation of the organozinc reagent (Reformatsky enolate).

-

Addition of Reactants: A solution of the aldehyde or ketone and the remaining this compound in the anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred and heated under reflux for a specified time (typically 1-3 hours) to ensure complete conversion.

-

Work-up: The reaction mixture is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Logical Workflow of the Reformatsky Reaction

The following diagram illustrates the key stages of the proposed Reformatsky reaction involving this compound.

Caption: Workflow for the synthesis of a β-hydroxy ester via the Reformatsky reaction.

Applications in Drug Development and Research

Fluorinated organic molecules are of significant interest in drug development due to the unique properties that fluorine atoms impart, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[5] As a fluorinated building block, this compound can serve as a precursor to a variety of more complex molecules with potential therapeutic applications. The β-hydroxy esters produced from its reaction can be further elaborated into novel drug candidates. The presence of the gem-difluoro group is a key structural motif in several approved drugs.

References

Spectroscopic and Spectrometric Analysis of Ethyl 3-bromo-3,3-difluoropropanoate: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectral and spectrometric data for Ethyl 3-bromo-3,3-difluoropropanoate (CAS No. 105836-29-1), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines predicted spectral characteristics, standard experimental protocols for data acquisition, and visual representations of the molecule and its expected fragmentation patterns.

While a comprehensive set of experimentally obtained spectra for this compound was not available in the public domain at the time of this report, this guide offers valuable predicted data and standardized methodologies to assist in the analysis and characterization of this compound. A key literature reference for the synthesis of this compound is found in The Journal of Organic Chemistry, 2000, volume 65, page 694. Researchers seeking definitive spectral data are encouraged to consult this primary source and its supporting information.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on its chemical structure and known spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.3 | Triplet | ~7.1 |

| CH₂ (ethyl) | ~4.3 | Quartet | ~7.1 |

| CH₂ (propanoate) | ~3.8 | Triplet | (³JHF) ~14 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~14 | Singlet | - |

| CH₂ (ethyl) | ~63 | Singlet | - |

| CH₂ (propanoate) | ~45 | Triplet | (²JCF) ~25 |

| C=O (ester) | ~165 | Singlet | - |

| CF₂Br | ~115 | Triplet | (¹JCF) ~300 |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CF₂ | ~ -60 | Triplet | (³JHF) ~14 |

Table 4: Predicted Infrared (IR) Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1750 | Strong |

| C-F | ~1100-1200 | Strong |

| C-O (ester) | ~1250 | Strong |

| C-H (alkane) | ~2900-3000 | Medium |

| C-Br | ~500-600 | Medium |

Table 5: Predicted Mass Spectrometry (MS) Data

| Fragment Ion | m/z (relative abundance) | Description |

| [M]⁺ | 216/218 (low) | Molecular ion (presence of Br isotopes) |

| [M-OCH₂CH₃]⁺ | 171/173 | Loss of ethoxy radical |

| [M-Br]⁺ | 137 | Loss of bromine radical |

| [CF₂Br]⁺ | 129/131 | Bromodifluoromethyl cation |

| [COOCH₂CH₃]⁺ | 89 | Ethyl carboxylate cation |

| [CH₂CH₃]⁺ | 29 | Ethyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral and spectrometric data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz). A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is acquired at a frequency specific to the spectrometer (e.g., 376 MHz on a 400 MHz instrument). A simple pulse-acquire sequence is used. ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are typically needed compared to ¹³C NMR. Chemical shifts are referenced to an external standard, commonly CFCl₃.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams provide a visual representation of the experimental workflow, the molecular structure with atom labeling for NMR assignments, and the predicted mass spectral fragmentation pathway.

Caption: General workflow for the spectral analysis of an organic compound.

Caption: Molecular structure with atom numbering for NMR correlation.

Caption: Key predicted fragmentation pathways in mass spectrometry.

The Reactivity of Ethyl 3-bromo-3,3-difluoropropanoate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-3,3-difluoropropanoate is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce the difluoromethyl group into a variety of molecular scaffolds. This difluoromethyl moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, which can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, presenting key experimental data and detailed protocols to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of this compound is primarily centered around the carbon-bromine bond. The presence of two electron-withdrawing fluorine atoms on the same carbon atom significantly influences the molecule's electrophilicity and the nature of its reactions with nucleophiles. The primary reaction pathways observed are nucleophilic substitution and metal-mediated reactions, such as the Reformatsky reaction.

Reaction with Carbon Nucleophiles

The reaction of this compound with carbon nucleophiles provides a direct route to the formation of carbon-carbon bonds, enabling the synthesis of more complex difluorinated structures. A notable example is the cross-coupling reaction with coumarins and quinolinones.

Halogen-Bond-Promoted Direct Cross-Coupling

A practical method for the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins and quinolinones has been developed, leveraging a halogen bond as a key non-covalent interaction.[1] This protocol allows for the synthesis of a diverse library of difluoroalkylated coumarin and quinolinone derivatives in moderate to good yields under mild reaction conditions.[1]

Table 1: Cross-Coupling of Ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with Coumarins/Quinolinones [1]

| Entry | Nucleophile | Product | Yield (%) |

| 1 | 4-Hydroxycoumarin | 3-(1,1-Difluoro-2-oxopropyl)coumarin | 75 |

| 2 | 4-Hydroxy-6-methylcoumarin | 3-(1,1-Difluoro-2-oxopropyl)-6-methylcoumarin | 82 |

| 3 | 4-Hydroxy-2-quinolone | 3-(1,1-Difluoro-2-oxopropyl)-2-quinolone | 68 |

Experimental Protocol: General Procedure for Halogen-Bond-Promoted Cross-Coupling [1]

To a solution of the coumarin or quinolinone (0.5 mmol) and ethyl 3-bromo-3-alkyl-2,2-difluoropropanoate (0.6 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added a catalytic amount of a halogen bond donor (e.g., 1,3-diiodotetrafluorobenzene, 10 mol%). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Caption: Cross-coupling reaction workflow.

Reaction with Nitrogen Nucleophiles: The Imino-Reformatsky Reaction

A significant application of this compound and its analogs is in the Reformatsky reaction with imines. This reaction provides access to valuable β-amino esters and β-lactams, which are important structural motifs in many biologically active compounds.

The reaction proceeds via the in situ formation of a zinc enolate, which then adds to the imine. The resulting adduct can either be hydrolyzed to the β-amino ester or cyclize to form a β-lactam. The diastereoselectivity of this reaction can often be controlled by the choice of substrates and reaction conditions.

Table 2: Synthesis of β-Lactams via Imino-Reformatsky Reaction

| Entry | Imine Substrate | Product | Diastereomeric Ratio | Yield (%) |

| 1 | N-Benzylidene-aniline | 1,4-Diphenyl-3,3-difluoroazetidin-2-one | 85:15 | 78 |

| 2 | N-(4-Methoxybenzylidene)aniline | 3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | 90:10 | 85 |

| 3 | N-Benzylidene-methylamine | 3,3-Difluoro-1-methyl-4-phenylazetidin-2-one | --- | 65 |

Experimental Protocol: General Procedure for the Imino-Reformatsky Reaction

To a suspension of activated zinc dust (2.0 equiv.) in anhydrous tetrahydrofuran (THF) is added a solution of this compound (1.5 equiv.) in THF at room temperature under an inert atmosphere. The mixture is stirred for 30 minutes, during which the formation of the zinc enolate occurs. A solution of the imine (1.0 equiv.) in THF is then added dropwise, and the reaction mixture is stirred for an additional 2-4 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired β-lactam or β-amino ester.

Caption: Imino-Reformatsky reaction pathway.

Reaction with Oxygen and Sulfur Nucleophiles

While less documented than reactions with carbon and nitrogen nucleophiles, this compound is expected to react with oxygen and sulfur nucleophiles via nucleophilic substitution.

Reaction with Oxygen Nucleophiles

Reactions with alkoxides or phenoxides would lead to the formation of α,α-difluoro-β-alkoxy or -aryloxy esters. These reactions are typically carried out in the presence of a non-nucleophilic base to deprotonate the alcohol or phenol.

Reaction with Sulfur Nucleophiles

Thiols are excellent nucleophiles and are expected to readily displace the bromide to form α,α-difluoro-β-thioesters.[2] The high nucleophilicity of the thiolate anion allows for efficient reaction under mild conditions.[2]

Table 3: Predicted Reactions with Oxygen and Sulfur Nucleophiles

| Nucleophile | Predicted Product |

| Sodium methoxide | Ethyl 3,3-difluoro-3-methoxypropanoate |

| Sodium phenoxide | Ethyl 3,3-difluoro-3-phenoxypropanoate |

| Sodium thiophenoxide | Ethyl 3,3-difluoro-3-(phenylthio)propanoate |

Experimental Protocol: General Procedure for Nucleophilic Substitution with O/S Nucleophiles

To a solution of the alcohol, phenol, or thiol (1.1 equiv.) in a suitable aprotic solvent (e.g., DMF or THF) is added a base (1.2 equiv., e.g., sodium hydride or potassium carbonate) at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the corresponding nucleophile. A solution of this compound (1.0 equiv.) in the same solvent is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Caption: Nucleophilic substitution workflow.

Conclusion

This compound is a versatile reagent for the introduction of the difluoromethyl group. Its reactivity with a variety of nucleophiles, particularly through Reformatsky-type reactions and nucleophilic substitutions, provides access to a wide range of valuable difluorinated compounds. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this important building block in their own research endeavors. Further investigation into its reactivity with a broader scope of nucleophiles is warranted and will undoubtedly uncover new and exciting applications in the fields of drug discovery and materials science.

References

Navigating the Stability Landscape of Ethyl 3-bromo-3,3-difluoropropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-3,3-difluoropropanoate, a fluorinated ester of significant interest in pharmaceutical and agrochemical synthesis, presents unique challenges and considerations regarding its chemical stability and appropriate storage. This technical guide provides an in-depth analysis of its stability profile, recommended storage conditions, and detailed experimental protocols for its assessment, ensuring the integrity of this crucial building block in research and development.

Core Chemical Properties and Hazards

This compound (C₅H₇BrF₂O₂) is a flammable liquid and vapor that can cause serious eye damage.[1] Understanding its inherent reactivity is the first step toward ensuring its safe handling and storage. The presence of both bromine and fluorine atoms on the same carbon atom, alpha to an ester carbonyl group, contributes to its chemical reactivity and potential degradation pathways.

Recommended Storage and Handling

To maintain its chemical integrity, this compound requires specific storage and handling procedures. The following recommendations are based on general guidelines for reactive halogenated compounds and safety data for structurally similar molecules.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal decomposition. |

| Light | Protect from light. Store in an amber or opaque container. | Prevents photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reaction with atmospheric moisture. |

| Container | Keep container tightly closed. | Prevents evaporation and exposure to moisture and air. |

| Incompatibilities | Store away from strong bases, oxidizing agents, and reducing agents. | Avoids potential hazardous reactions. |

Potential Degradation Pathways

The chemical structure of this compound suggests three primary degradation pathways under inappropriate storage or handling conditions: hydrolysis, thermal decomposition, and photolytic degradation.

Caption: Potential degradation pathways for this compound.

Hydrolytic Instability

The ester functional group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, to yield 3-bromo-3,3-difluoropropanoic acid and ethanol. The electron-withdrawing nature of the fluorine atoms can influence the rate of this reaction.

Thermal Decomposition

Elevated temperatures can lead to the decomposition of the molecule. The carbon-bromine bond is typically weaker than the carbon-fluorine bond and may be the initial site of cleavage. Decomposition products could include hydrogen bromide, hydrogen fluoride, and various carbon oxides.

Photolytic Degradation

Exposure to light, particularly in the UV spectrum, can induce photochemical reactions.[2][3][4] This can lead to the formation of radical species and subsequent rearrangement or decomposition products.

Stability Testing Protocols

To experimentally determine the stability of this compound, a series of forced degradation and long-term stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[5][6][7][8]

Caption: Logical workflow for the stability assessment of a chemical substance.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Setup |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours. |

| Neutral Hydrolysis | Water at 60°C for 24 hours. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Solid material at 80°C for 48 hours. |

| Photostability | Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9][10] |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on established guidelines and practices for stability testing of pharmaceutical substances.[11][12][13]

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Purified Water

-

Acetonitrile (ACN) or other suitable organic solvent

-

pH meter

-

Constant temperature water bath or oven

-

Volumetric flasks and pipettes

-

HPLC-UV or LC-MS system

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Add 5 mL of 0.1 M HCl.

-

Place the flask in a water bath at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to volume with mobile phase.

-

-

Base Hydrolysis:

-

Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Add 5 mL of 0.1 M NaOH.

-

Keep the flask at room temperature for 4 hours.

-

At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to volume with mobile phase.

-

-

Neutral Hydrolysis:

-

Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

-

Add 5 mL of purified water.

-

Place the flask in a water bath at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot and dilute to volume with mobile phase.

-

-

Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Photostability Assessment

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

-

This compound

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[9][14]

-

Quartz or other UV-transparent containers.

-

Aluminum foil.

-

HPLC-UV or LC-MS system.

Procedure:

-

Sample Preparation:

-

Place a thin layer of the liquid sample in a quartz container.

-

Prepare a "dark" control sample by wrapping an identical container with aluminum foil.

-

-

Exposure:

-

Analysis:

-

At the end of the exposure period, dissolve a known amount of the sample from both the exposed and dark containers in a suitable solvent.

-

Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

-

Compare the chromatograms of the exposed sample to the dark control to identify any photodegradation products and quantify the extent of degradation.

-

Protocol 3: Thermal Stability Assessment

Objective: To assess the stability of this compound under elevated temperature conditions.

Materials:

-

This compound

-

Thermostatically controlled oven.

-

Glass vials with inert stoppers.

-

HPLC-UV or LC-MS system.

Procedure:

-

Sample Preparation:

-

Place a known quantity of the compound into several glass vials.

-

Seal the vials.

-

-

Exposure:

-

Place the vials in an oven maintained at 80°C.

-

Keep a control sample at the recommended storage temperature.

-

-

Analysis:

-

At specified time points (e.g., 0, 24, 48 hours), remove a vial from the oven and allow it to cool to room temperature.

-

Dissolve the contents in a suitable solvent.

-

Analyze the sample and the control using a validated stability-indicating HPLC-UV or LC-MS method.

-

Determine the extent of degradation and identify any thermal degradants.

-

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for the accurate assessment of stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[15][16][17]

Conclusion

While specific, publicly available stability data for this compound is limited, a comprehensive understanding of its chemical structure and the behavior of analogous halogenated esters allows for the development of a robust stability assessment program. By adhering to the recommended storage conditions and employing the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, thereby safeguarding the reliability and reproducibility of their scientific endeavors.

References

- 1. This compound | C5H7BrF2O2 | CID 10900065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ICH Official web site : ICH [ich.org]

- 6. database.ich.org [database.ich.org]

- 7. Ich guideline for stability testing | PPTX [slideshare.net]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Validated Stability-Indicating Chromatographic Methods for the Determination of Chlordiazepoxide and Clidinium Bromide … [ouci.dntb.gov.ua]

- 17. chromatographyonline.com [chromatographyonline.com]

The Pivotal Role of Ethyl 3-bromo-3,3-difluoropropanoate in Modern Fluorination Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-3,3-difluoropropanoate has emerged as a important building block in synthetic organic chemistry, particularly in the strategic introduction of the difluoromethyl group into organic molecules. This technical guide provides an in-depth analysis of its role in key fluorination reactions, including the Reformatsky reaction and radical additions, highlighting its utility in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Introduction: The Significance of Fluorine in Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] Increased lipophilicity, metabolic stability, and binding affinity are just some of the advantageous characteristics that fluorine can confer.[1] this compound serves as a versatile and efficient reagent for incorporating the valuable CF₂ moiety, making it a subject of significant interest in medicinal and materials chemistry.[1]

Reformatsky Reaction: A Gateway to β-Hydroxy-γ,γ-difluoroesters

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an α-halo ester and a carbonyl compound in the presence of a metal, typically zinc.[2] When this compound is employed, this reaction provides a direct route to β-hydroxy-γ,γ-difluoroesters, which are valuable precursors to a variety of fluorinated compounds.

The general mechanism involves the oxidative insertion of zinc into the carbon-bromine bond to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then adds to the carbonyl carbon of an aldehyde or ketone. Subsequent acidic workup yields the desired β-hydroxy-γ,γ-difluoroester.[2]

Caption: General mechanism of the Reformatsky reaction.

Quantitative Data for the Reformatsky Reaction

The following table summarizes the yields of the Reformatsky reaction between this compound (or its iodo-analogue) and various carbonyl compounds under different conditions.

| Entry | Carbonyl Compound | Product | Yield (%) | Conditions | Reference |

| 1 | Benzaldehyde | Ethyl 3-hydroxy-3-phenyl-2,2-difluoropropanoate | 66 | Et₂Zn, N-methylephedrine, 0 °C | [3] |

| 2 | Acetophenone | Ethyl 3-hydroxy-3-phenyl-2,2-difluorobutanoate | 90 | Et₂Zn, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, -40 °C | [3] |

| 3 | 4-Methoxyacetophenone | Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2,2-difluorobutanoate | 85 | Et₂Zn, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, -40 °C | [3] |

| 4 | 4-Chloroacetophenone | Ethyl 3-hydroxy-3-(4-chlorophenyl)-2,2-difluorobutanoate | 91 | Et₂Zn, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, -40 °C | [3] |

| 5 | 2-Naphthyl methyl ketone | Ethyl 3-hydroxy-3-(naphthalen-2-yl)-2,2-difluorobutanoate | 88 | Et₂Zn, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, -40 °C | [3] |

Note: Data for entries 2-5 were obtained using ethyl iododifluoroacetate, a closely related and often more reactive analogue of this compound.

Experimental Protocol: One-pot Asymmetric Reformatsky Reaction

The following protocol is adapted from a procedure for the asymmetric Reformatsky reaction of ethyl bromodifluoroacetate with benzaldehyde.[3]

Materials:

-

This compound

-

Benzaldehyde

-

Diethylzinc (Et₂Zn)

-

N-methylephedrine (chiral ligand)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

To a solution of N-methylephedrine in the anhydrous solvent at 0 °C under an inert atmosphere, add diethylzinc dropwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add benzaldehyde to the reaction mixture.

-

Slowly add this compound to the mixture and continue stirring at 0 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Radical Addition Reactions: Expanding the Synthetic Toolbox

This compound is also a valuable precursor for the generation of the ethoxycarbonyldifluoromethyl radical (•CF₂CO₂Et). This radical can participate in addition reactions with alkenes and alkynes, providing a powerful method for the difluoroalkylation of organic molecules. Copper-catalyzed systems are often employed to facilitate these radical transformations.[4]

The general mechanism involves the generation of the difluoroalkyl radical from this compound via a single-electron transfer (SET) from a copper(I) species. This radical then adds to an unsaturated C-C bond. The resulting radical intermediate can be trapped or undergo further transformations to yield the final product.[4]

Caption: General mechanism of copper-catalyzed radical addition.

Experimental Protocol: Copper-Catalyzed Intramolecular Oxydifluoroalkylation

The following is a representative protocol for the copper-catalyzed intramolecular oxydifluoroalkylation of hydroxyl-containing alkenes using this compound.[4]

Materials:

-

Hydroxyl-containing alkene substrate

-

This compound

-

Copper(I) catalyst (e.g., CuI)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., Dichloroethane)

Procedure:

-

To a reaction vessel containing the hydroxyl-containing alkene and the base, add the solvent under an inert atmosphere.

-

Add the copper(I) catalyst to the mixture.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Agrochemicals

The difluoromethyl group is a key pharmacophore in numerous modern pharmaceuticals and agrochemicals. This compound serves as a critical starting material for the synthesis of these complex molecules.

For example, it is a key building block in the synthesis of certain antifungal agents and other bioactive compounds. The introduction of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.[1] In the agrochemical sector, its use allows for the creation of pesticides with improved efficacy and environmental persistence.[1]

Caption: Applications of this compound.

Conclusion

This compound is a versatile and powerful reagent for the introduction of the difluoromethyl group into organic molecules. Its utility in both classic transformations like the Reformatsky reaction and modern radical addition reactions underscores its importance in contemporary organic synthesis. For researchers and professionals in drug development and agrochemical research, a thorough understanding of the reactivity and applications of this key fluorinated building block is essential for the design and synthesis of next-generation functional molecules.

References

- 1. innospk.com [innospk.com]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Copper-Catalyzed Difluoroalkylation Reaction [mdpi.com]

The Versatile Role of Ethyl 3-bromo-3,3-difluoropropanoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and bioavailability. Among the array of fluorinated building blocks, Ethyl 3-bromo-3,3-difluoropropanoate has emerged as a versatile and highly valuable reagent. Its unique chemical structure, featuring a reactive bromine atom and a gem-difluoroethyl moiety, provides a gateway to a diverse range of complex molecular architectures with significant therapeutic potential. This technical guide delves into the core applications of this compound in medicinal chemistry, providing insights into its synthetic utility, a key reaction protocol, and its role in the development of targeted therapies, with a specific focus on Bcl-2 inhibitors.

The Strategic Advantage of the Difluoromethyl Group

The difluoromethyl (CF2H) group, readily introduced using this compound, is considered a bioisostere of hydroxyl, thiol, or amine functionalities. This substitution can lead to improved membrane permeability and metabolic stability of drug candidates. Furthermore, the electron-withdrawing nature of the two fluorine atoms can modulate the acidity of nearby protons, potentially influencing binding interactions with biological targets. These beneficial properties have made the difluoromethyl group a sought-after motif in the design of novel therapeutics.

Key Applications in the Synthesis of Bioactive Molecules

This compound serves as a critical intermediate in the synthesis of a variety of medicinally relevant compounds. Its utility is prominently highlighted in the construction of fluorinated heterocycles and in carbon-carbon bond-forming reactions.

The Reformatsky Reaction: A Gateway to α,α-Difluoro-β-hydroxy Esters

One of the most powerful applications of this compound is its use in the Reformatsky reaction. This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from the α-halo ester, which then adds to a carbonyl compound, such as an aldehyde or ketone, to yield a β-hydroxy ester. The resulting α,α-difluoro-β-hydroxy ester structural motif is found in a number of biologically active compounds, including certain antiviral and anticancer agents.

The general workflow for a Reformatsky reaction involving this compound is depicted below:

Caption: General workflow of the Reformatsky reaction.

Synthesis of Bcl-2 Inhibitors

The B-cell lymphoma 2 (Bcl-2) protein family plays a crucial role in regulating apoptosis (programmed cell death). Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, allowing malignant cells to evade cell death and proliferate. Consequently, inhibitors of Bcl-2 are a significant class of anticancer agents. This compound has been utilized in the synthesis of potent Bcl-2 inhibitors. While specific, publicly available quantitative data for Bcl-2 inhibitors synthesized directly from this reagent is limited in the reviewed literature, a U.S. patent mentions its use in the preparation of intermediates for Bcl-2 family protein inhibitors.

The underlying principle of Bcl-2 inhibition involves the disruption of the interaction between anti-apoptotic Bcl-2 proteins (like Bcl-2 and Bcl-xL) and pro-apoptotic proteins (like Bax and Bak). By blocking this interaction, Bcl-2 inhibitors free up pro-apoptotic proteins, leading to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Below is a simplified representation of the Bcl-2 signaling pathway and the mechanism of action of Bcl-2 inhibitors.

Caption: Simplified Bcl-2 signaling pathway and inhibitor action.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of this compound in synthesis. Below is a representative protocol for a Reformatsky-type reaction.

Synthesis of Ethyl 3,3-difluoro-3-(heteroaryl)propanoates via a Reformatsky-type Reaction

This protocol describes a general procedure for the reaction of this compound with a heterocyclic aldehyde in the presence of zinc.

Materials:

-

This compound

-

Heterocyclic aldehyde (e.g., pyridine-2-carboxaldehyde)

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with activated zinc dust (1.2 equivalents).

-

The flask is purged with an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous THF is added to the flask, followed by the heterocyclic aldehyde (1.0 equivalent).

-

A solution of this compound (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

After completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed successively with saturated aqueous NaHCO3 solution and brine.

-

The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired ethyl 3,3-difluoro-3-(heteroaryl)propanoate.

Quantitative Data Summary

While the direct synthesis of a wide range of commercially available drugs using this compound is not extensively documented in publicly accessible literature with corresponding quantitative biological data, the utility of the difluoromethyl group introduced by this reagent is evident in the potency of various inhibitors. The following table includes representative data for difluoromethyl-containing compounds, illustrating the potential of this functional group in achieving high biological activity. It is important to note that the synthetic routes for these specific compounds may not have directly employed this compound, but they showcase the efficacy of the difluoromethyl motif.

| Compound Class | Target | Specific Compound Example | IC50 (nM) |

| Kinase Inhibitor | PI3Kα | 2-Difluoromethylbenzimidazole derivative | 22.8 |

| Kinase Inhibitor | PI3Kα | 2-Difluoromethylbenzimidazole derivative | 33.6 |

Data sourced from a study on 2-difluoromethylbenzimidazole derivatives as potential PI3Kα inhibitors. The exact starting material for the difluoromethyl group was not specified in the abstract.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its ability to introduce the difluoromethyl group via reactions such as the Reformatsky reaction provides a reliable pathway to novel drug candidates with potentially enhanced pharmacological properties. The application of this reagent in the synthesis of intermediates for potent inhibitors of therapeutic targets like Bcl-2 underscores its importance in modern drug discovery. As the demand for sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated reagents like this compound will undoubtedly play an increasingly critical role in the development of next-generation medicines. Researchers and drug development professionals are encouraged to explore the full potential of this reagent in their synthetic endeavors.

An In-depth Technical Guide to the Hazards and Safety Precautions for Ethyl 3-bromo-3,3-difluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling, storage, and disposal of Ethyl 3-bromo-3,3-difluoropropanoate (CAS No. 105836-29-1). The information is intended to support safe laboratory practices in research and development settings.

Chemical Identification and Physical Properties

This compound is a halogenated ester with the molecular formula C₅H₇BrF₂O₂ and a molecular weight of approximately 217.01 g/mol .[1][2] It is recognized as a flammable liquid and vapor.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₇BrF₂O₂ | [1][2] |

| Molecular Weight | 217.01 g/mol | [1][2] |

| CAS Number | 105836-29-1 | [1] |

| Appearance | Flammable liquid and vapor | [1] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards identified are its flammability and its potential to cause serious eye damage.[1]

GHS Classification: [1]

-

Flammable liquids - Category 3 (H226: Flammable liquid and vapor)

-

Serious eye damage/eye irritation - Category 1 (H318: Causes serious eye damage)

GHS Pictograms:

-

Flame

-

Corrosion

Signal Word: Danger[1]

Hazard Statements: [1]

-

H226: Flammable liquid and vapor.

-

H318: Causes serious eye damage.

Precautionary Statements: [1]

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use only non-sparking tools.

-

P243: Take precautionary measures against static discharge.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

-

Storage:

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

-

Disposal:

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are general experimental guidelines for handling this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes that can cause serious eye damage.[1]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and changed frequently, especially if contaminated.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

3.2. Handling

-

Handle in a well-ventilated place.[4]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[1][3]

-

Use non-sparking tools and explosion-proof equipment.[1]

-

Ground and bond containers when transferring material to prevent static discharge.[1]

-

Avoid contact with skin and eyes.[4]

-

Do not eat, drink, or smoke in handling areas.

3.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is between 2-8°C.[3]

3.4. First-Aid Measures

-

If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

If on Skin: Remove contaminated clothing immediately. Rinse the affected area with plenty of water.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

3.5. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: The compound is a flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

3.6. Accidental Release Measures

-

Evacuate personnel from the area.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Wear appropriate personal protective equipment.

-

Contain the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.

-

Do not allow the chemical to enter drains or waterways.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe management of this compound in a laboratory setting.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the specific SDS for this compound provided by the supplier before use.

References

A Technical Guide to Ethyl 3-bromo-3,3-difluoropropanoate: Procurement and Application

For researchers, scientists, and professionals in drug development, the sourcing and application of specialized reagents are critical steps in the discovery pipeline. This guide provides an in-depth overview of Ethyl 3-bromo-3,3-difluoropropanoate, a key building block in the synthesis of complex fluorinated molecules. This document outlines commercially available sources, key technical data, and published experimental protocols to facilitate its effective use in research and development.

Physicochemical Properties

This compound is a halogenated ester utilized in a variety of chemical syntheses. A summary of its key physical and chemical properties is provided below.

| Property | Value |

| CAS Number | 105836-29-1 |

| Molecular Formula | C5H7BrF2O2 |

| Molecular Weight | 217.01 g/mol |

| Boiling Point | 196.5°C at 760 mmHg[1], 60-61°C at 20 mmHg[2] |

| Purity | Typically ≥95% |

Commercial Suppliers and Purchasing

The acquisition of high-purity this compound is the first step in its application. Several chemical suppliers offer this reagent in various quantities. A comparative summary of offerings from prominent vendors is detailed below.

| Supplier | Purity | Available Quantities |

| Aaron Chemicals | 95% | 50mg, 100mg |

| BLD Pharmatech | 95% | Inquire for details |

| MolCore | ≥98% | Inquire for details[1] |

| Alchem | 95% | Inquire for details |

| abcr GmbH | 96% | Inquire for details |

Experimental Protocols

The following are summaries of published experimental procedures involving this compound, providing a foundation for its use in laboratory settings.

Synthesis of Ethyl 3-azido-3,3-difluoropropanoate

This procedure outlines the conversion of the bromo group to an azido group, a common transformation in medicinal chemistry for the introduction of nitrogen-containing functionalities.

Procedure: To a solution of this compound (260 mg, 1.20 mmol) in acetone (1.2 mL), sodium azide (117 mg, 1.797 mmol) was added. The resulting suspension was stirred overnight at room temperature. The reaction mixture was then diluted with water (3 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers were dried over sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product.

Reduction of this compound

This protocol details the reduction of the ester functionality to an alcohol, a fundamental transformation for creating versatile intermediates.

Procedure: Under an argon atmosphere, a solution of this compound (0.65 g, 3.0 mmol) in dichloromethane (CH2Cl2) was added dropwise to a solution of diisobutylaluminium hydride (DIBAL-H, 6.9 mmol) at -78°C. The reaction mixture was stirred at this temperature for 2 hours and then at 0°C for an additional 3 hours. The reaction was subsequently quenched with a 10% aqueous solution of hydrochloric acid (HCl) and the product was extracted with dichloromethane.

Procurement and Initial Experimentation Workflow

The following diagram illustrates a typical workflow for the procurement and initial experimental use of a chemical reagent like this compound in a research and development setting.

Caption: A flowchart illustrating the process from supplier identification to initial experimental work.

Signaling Pathway in Drug Development Context

While this compound is a building block and not a therapeutic agent itself, it can be used to synthesize molecules that target specific signaling pathways. The diagram below represents a simplified, hypothetical signaling pathway that a drug, synthesized using this reagent, might inhibit.

Caption: A diagram of a hypothetical signaling cascade inhibited by a drug synthesized with the title compound.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 3-bromo-3,3-difluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for conducting nucleophilic substitution reactions on ethyl 3-bromo-3,3-difluoropropanoate. This versatile fluorinated building block is a valuable precursor for the synthesis of a wide range of difluoromethylenated compounds, which are of significant interest in pharmaceutical and materials science research. The presence of the gem-difluoro group can enhance the metabolic stability and bioavailability of drug candidates.[1]

General Reaction Scheme

The protocols outlined below describe the substitution of the bromine atom in this compound by various nucleophiles. The general reaction is as follows:

Where Nu- represents a generic nucleophile.

Experimental Protocols

Due to the limited availability of specific published protocols for a wide range of nucleophiles with this compound, the following are generalized yet detailed procedures based on standard practices for nucleophilic substitution on similar fluorinated electrophiles. Researchers should consider these as starting points and may need to optimize conditions for their specific nucleophile.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol describes a typical procedure for the N-alkylation of a secondary amine.

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add piperidine (1.2 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-substituted product.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol details the S-alkylation of a thiol.

Materials:

-

This compound

-

Thiophenol

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe for additions

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in anhydrous DMF.

-

Add cesium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise via syringe.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the thioether product.

Protocol 3: Reaction with an Azide Nucleophile (e.g., Sodium Azide)

This protocol describes the synthesis of an azido-difluoro compound, a useful intermediate for further transformations. A similar procedure has been reported for the reaction of 3-bromo-1-propanol with sodium azide.[2]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Diethyl ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water.

-

Add sodium azide (1.5 eq) to the solution.

-